molecular formula C9H19NO4 B13576154 (R)-tert-Butyl (3-hydroxy-2-methoxypropyl)carbamate

(R)-tert-Butyl (3-hydroxy-2-methoxypropyl)carbamate

Cat. No.: B13576154
M. Wt: 205.25 g/mol
InChI Key: COJBGCUWIBTZNX-SSDOTTSWSA-N
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Description

tert-Butyl N-[(2R)-3-hydroxy-2-methoxypropyl]carbamate is a compound commonly used in organic synthesis, particularly as a protecting group for amines. This compound is known for its stability and ease of removal under specific conditions, making it a valuable tool in various chemical reactions and processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(2R)-3-hydroxy-2-methoxypropyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate alcohol or amine. One common method is the reaction of di-tert-butyl dicarbonate with an amine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming the desired carbamate product .

Industrial Production Methods

Industrial production of tert-butyl N-[(2R)-3-hydroxy-2-methoxypropyl]carbamate often employs continuous flow processes to enhance efficiency and yield. These methods utilize microreactor systems to facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(2R)-3-hydroxy-2-methoxypropyl]carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid for deprotection, palladium catalysts for cross-coupling reactions, and various bases such as sodium hydroxide and potassium carbonate .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection with trifluoroacetic acid yields the free amine, while palladium-catalyzed cross-coupling reactions produce N-Boc-protected anilines .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[(2R)-3-hydroxy-2-methoxypropyl]carbamate is widely used as a protecting group for amines during peptide synthesis. It allows for selective reactions on other functional groups without affecting the protected amine .

Biology

In biological research, this compound is used to modify biomolecules, facilitating the study of protein functions and interactions. It is also employed in the synthesis of biologically active molecules .

Medicine

In medicine, tert-butyl N-[(2R)-3-hydroxy-2-methoxypropyl]carbamate is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require protection of amine groups during the synthesis process .

Industry

Industrially, this compound is used in the production of various chemicals and materials, including polymers and agrochemicals. Its stability and ease of removal make it a valuable intermediate in large-scale chemical manufacturing .

Mechanism of Action

The mechanism of action of tert-butyl N-[(2R)-3-hydroxy-2-methoxypropyl]carbamate involves the formation of a stable carbamate linkage that protects the amine group from unwanted reactions. The tert-butyl group can be removed under acidic conditions, such as with trifluoroacetic acid, resulting in the release of the free amine . This process involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl group and decarboxylation.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler carbamate used for similar purposes but lacks the additional functional groups present in tert-butyl N-[(2R)-3-hydroxy-2-methoxypropyl]carbamate.

    Carbobenzoxy (Cbz) carbamate: Another protecting group for amines, which is more stable under acidic conditions but requires catalytic hydrogenation for removal.

    Fluorenylmethoxycarbonyl (Fmoc) carbamate: Used for protecting amines in peptide synthesis, removable under basic conditions.

Uniqueness

tert-Butyl N-[(2R)-3-hydroxy-2-methoxypropyl]carbamate is unique due to its combination of stability and ease of removal under mild acidic conditions. This makes it particularly useful in multi-step synthesis processes where selective deprotection is required.

Properties

Molecular Formula

C9H19NO4

Molecular Weight

205.25 g/mol

IUPAC Name

tert-butyl N-[(2R)-3-hydroxy-2-methoxypropyl]carbamate

InChI

InChI=1S/C9H19NO4/c1-9(2,3)14-8(12)10-5-7(6-11)13-4/h7,11H,5-6H2,1-4H3,(H,10,12)/t7-/m1/s1

InChI Key

COJBGCUWIBTZNX-SSDOTTSWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H](CO)OC

Canonical SMILES

CC(C)(C)OC(=O)NCC(CO)OC

Origin of Product

United States

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